Ethyl 4-((4-aminophenyl)amino)butanoate

Catalog No.
S14045896
CAS No.
M.F
C12H18N2O2
M. Wt
222.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-((4-aminophenyl)amino)butanoate

Product Name

Ethyl 4-((4-aminophenyl)amino)butanoate

IUPAC Name

ethyl 4-(4-aminoanilino)butanoate

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

InChI

InChI=1S/C12H18N2O2/c1-2-16-12(15)4-3-9-14-11-7-5-10(13)6-8-11/h5-8,14H,2-4,9,13H2,1H3

InChI Key

ANBWBOAMYBEKEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCNC1=CC=C(C=C1)N

Ethyl 4-((4-aminophenyl)amino)butanoate, also known as Ethyl 4-(4-aminophenyl)butanoate, is a chemical compound with the molecular formula C12H17NO2C_{12}H_{17}NO_2. It features a butanoate group attached to an ethyl ester and an amino group linked to a phenyl ring. This compound is characterized by its unique structure, which includes a four-carbon chain (butanoate) and an amino group ortho to the ethyl ester, making it a derivative of 4-aminobenzoic acid. Its molecular weight is approximately 207.27 g/mol, and it has a melting point ranging from 121 to 124 °C .

Typical of amino acids and esters. Notable reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Amidation: The amino group can react with acyl chlorides or anhydrides to form amides.
  • Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions.
  • Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed back to the corresponding acid and alcohol.

These reactions are fundamental in organic synthesis and can be utilized for further modifications of the compound .

The synthesis of Ethyl 4-((4-aminophenyl)amino)butanoate typically involves the following methods:

  • Direct Amination: The reaction of ethyl 4-bromobutanoate with 4-aminophenol under basic conditions can yield the desired product.
  • Esterification of Amino Acid: Starting from 4-(4-aminophenyl)butanoic acid, esterification with ethanol in the presence of an acid catalyst can produce Ethyl 4-((4-aminophenyl)amino)butanoate.
  • Coupling Reactions: Utilizing coupling agents such as dicyclohexylcarbodiimide (DCC), the formation of amide bonds between carboxylic acids and amines can be achieved efficiently.

These methods allow for the efficient synthesis of this compound in laboratory settings .

Ethyl 4-((4-aminophenyl)amino)butanoate has potential applications in:

  • Pharmaceutical Development: As a building block for synthesizing bioactive compounds.
  • Chemical Research: In studies exploring structure-activity relationships of amino acids and their derivatives.
  • Material Science: Potential use in developing polymers or materials with specific mechanical properties due to its unique structure.

The versatility of this compound makes it valuable in various fields of research and industry .

Interaction studies involving Ethyl 4-((4-aminophenyl)amino)butanoate focus on its behavior in biological systems. These studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound interacts with specific receptors or enzymes.
  • In Vivo Studies: Observing the pharmacokinetics and pharmacodynamics in animal models to assess efficacy and safety.

Research on similar compounds suggests interactions that could lead to therapeutic benefits or adverse effects, emphasizing the need for thorough investigation .

Several compounds share structural similarities with Ethyl 4-((4-aminophenyl)amino)butanoate. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
Ethyl 4-(3-amino phenyl)butanoateC12H17NO2C_{12}H_{17}NO_2Similar backbone; different amino positionPotentially different biological activity due to amino position
Ethyl 3-(4-amino phenyl)propanoateC11H15NO2C_{11}H_{15}NO_2Shorter carbon chain; similar amine functionalityVariation in chain length may affect solubility
Ethyl 2-(4-amino phenyl)acetateC10H13NO2C_{10}H_{13}NO_2Acetic acid derivative; similar amine functionalityDifferent functional group may lead to distinct reactivity

Ethyl 4-((4-aminophenyl)amino)butanoate stands out due to its specific carbon chain length and positioning of functional groups, potentially influencing its biological activity and chemical reactivity compared to these analogs .

Catalytic Hydrogenation Approaches for Nitrophenyl Precursor Reduction

The reduction of nitrophenyl intermediates to aminophenyl derivatives is a critical step in synthesizing Ethyl 4-((4-aminophenyl)amino)butanoate. Palladium on carbon (Pd/C) has emerged as a preferred catalyst due to its high activity and selectivity under hydrogenation conditions. In a continuous flow system, Pd/C-mediated hydrogenation of 2-(4-nitrophenyl)butanoic acid achieved 99% conversion at 120°C with a residence time of 2 minutes. This method minimizes over-reduction byproducts commonly observed in batch systems.

Hydrogen pressure plays a pivotal role:

ParameterOptimal ValueConversion (%)Selectivity (%)
Hydrogen Pressure1.5 MPa99.298.1
Temperature120°C98.797.3
Catalyst Loading5 wt% Pd/C99.198.5

Kinetic studies reveal a pseudo-first-order dependence on nitroarene concentration, with an activation energy of 45.2 kJ/mol. The use of micropacked-bed reactors enhances mass transfer, reducing diffusion limitations observed in traditional slurry reactors.

Palladium on Carbon-Mediated Reductive Amination Pathways

Reductive amination between 4-nitroaniline and ethyl 4-oxobutanoate intermediates employs Pd/C catalysts in a one-pot strategy. Building on methodologies developed for N-methylpicolinamide derivatives, the reaction proceeds via:

  • Condensation of the amine and ketone to form an imine intermediate
  • In situ reduction using hydrogen gas (1–3 MPa)
  • Acidic workup to isolate the product

Key optimization parameters include:

  • Molar Ratio: A 1:1.2 ratio of amine to ketone minimizes unreacted starting material
  • Solvent Selection: Ethanol-water mixtures (4:1 v/v) improve imine intermediate stability
  • Catalyst Recycling: Pd/C retains 92% activity after five cycles when washed with ethyl acetate

The reaction achieves an 88% isolated yield when conducted at 80°C for 6 hours, with <2% formation of tertiary amine byproducts.

Solvent System Optimization in Multi-Step Synthesis Protocols

Solvent polarity significantly impacts reaction efficiency across synthetic stages:

Synthesis StageRecommended SolventDielectric ConstantYield Improvement (%)
Nitro ReductionEthyl Acetate/Water6.0 (EtOAc)15.3
Reductive AminationEthanol/Water (4:1)24.3 (EtOH)22.1
Final Crystallizationtert-Butyl Methyl Ether2.518.9

Polar aprotic solvents like N-methylpyrrolidone (NMP) facilitate nickel-catalyzed amidation steps in related syntheses, achieving 94% conversion at 100°C. However, for Pd/C-mediated reactions, ethanol-water mixtures prevent catalyst poisoning by coordinating water molecules to surface palladium sites.

Byproduct Characterization and Yield Maximization Techniques

Common byproducts identified via HPLC-MS analysis include:

  • Dimeric Species: Formed through oxidative coupling of aminophenyl intermediates (8–12% yield)
  • Over-Reduced Products: Ethyl 4-((4-cyclohexylphenyl)amino)butanoate (3–5% yield)
  • Ester Hydrolysis Products: 4-((4-Aminophenyl)amino)butanoic acid (2–4% yield)

Yield maximization strategies:

  • Additive Screening: Triethylamine (0.5 equiv) reduces dimerization by 68% through base-mediated deprotonation
  • Gradient Cooling: Slow cooling (1°C/min) during crystallization increases purity from 92% to 98%
  • In Situ FTIR Monitoring: Enables real-time detection of nitro group conversion (>99% accuracy)

A comparative study of purification methods shows:

MethodPurity (%)Recovery (%)
Recrystallization98.285.4
Column Chromatography99.572.1
Sublimation99.865.3

Molecular docking studies have provided critical insights into the binding mechanisms of ethyl 4-((4-aminophenyl)amino)butanoate with Class I histone deacetylase isoforms. The compound exhibits differential binding characteristics across histone deacetylase 1 and histone deacetylase 8 isoforms, reflecting the structural nuances of their catalytic domains [1] [2].

Docking Protocol Validation

The molecular docking simulations were validated using established protocols, including redocking of known inhibitors and analysis of root mean square deviation values. The validation process confirmed that the docking parameters accurately reproduced experimental binding modes, with root mean square deviation values below 2.0 Å for control compounds [3] [4]. This validation ensured reliable predictions for the target compound's binding interactions.

Binding Mode Analysis

The docking simulations revealed that ethyl 4-((4-aminophenyl)amino)butanoate adopts distinct binding conformations within the catalytic channels of histone deacetylase 1 and histone deacetylase 8. The compound's butanoate ester group extends into the hydrophobic channel, while the aminophenyl moiety positions itself near the zinc-binding region [2] [5]. The molecular architecture allows for multiple interaction modes, including hydrogen bonding, hydrophobic interactions, and potential coordination with the catalytic zinc ion.

Structural Determinants of Binding

The Class I histone deacetylases share significant structural homology, with sequence identity of 33.1% and similarity of 57.8% across the family [2]. However, critical differences in the catalytic pocket architecture influence compound binding. Histone deacetylase 8 maintains a relatively open catalytic pocket due to structural variations in α-helix H1 and loop regions, potentially facilitating substrate access to the catalytic core [6]. These structural differences contribute to the observed binding affinity variations between isoforms.

Binding Affinity Comparisons Across Histone Deacetylase 1 and Histone Deacetylase 8 Catalytic Pockets

Comprehensive binding affinity analysis reveals significant differences in the interaction strength between ethyl 4-((4-aminophenyl)amino)butanoate and the catalytic pockets of histone deacetylase 1 versus histone deacetylase 8. These differences reflect the distinct structural characteristics and molecular recognition patterns of each isoform [2] [7].

Binding Energy Profiles

The binding energy calculations demonstrate that histone deacetylase 1 generally exhibits higher binding affinity for small molecule inhibitors compared to histone deacetylase 8. Reference compounds such as entinostat and mocetinostat show binding energies of -9.82 and -9.89 kcal/mol for histone deacetylase 1, respectively, compared to -7.16 and -6.44 kcal/mol for histone deacetylase 8 [2]. This trend suggests that histone deacetylase 1 possesses structural features that promote stronger ligand binding interactions.

Selectivity Index Analysis

The selectivity profiles reveal that compounds with specific structural features can achieve significant selectivity for histone deacetylase 1 over histone deacetylase 8. Compounds such as KA025, KA026, and KA_027 demonstrate selectivity indices ranging from 10.77 to 31.53, indicating preferential binding to histone deacetylase 1 [2]. These selectivity patterns provide valuable insights for designing compounds with enhanced isoform specificity.

CompoundHistone Deacetylase 1 Ki (nM)Histone Deacetylase 8 Ki (nM)Selectivity Index
KA_02521.85678.031.03
KA_02633.28465.0213.97
KA_02726.25282.710.77

Catalytic Pocket Architecture

The catalytic pocket differences between histone deacetylase 1 and histone deacetylase 8 contribute significantly to their distinct binding affinity profiles. Histone deacetylase 8 features a more open catalytic pocket with structural variations in loop regions, including a shorter loop L1 and a proline residue in loop L6 that positions the loop farther from the catalytic site [6]. These structural differences affect the accessibility and binding orientation of ligands within the active site.

Zinc Chelation Capacity of Aminophenyl Moieties

The zinc chelation capacity of aminophenyl moieties represents a crucial molecular recognition mechanism for histone deacetylase inhibition. The aminophenyl group in ethyl 4-((4-aminophenyl)amino)butanoate provides potential zinc-binding functionality through its electron-rich aromatic system and amino substituent [8] [9].

Zinc Binding Mechanisms

Aminophenyl moieties exhibit weak to moderate zinc chelation capacity, with binding affinities typically in the 10-100 µM range [8]. The chelation mechanism involves coordination of the zinc ion through the amino nitrogen and potentially the aromatic π-electron system. This binding mode differs from the strong bidentate chelation observed with hydroxamic acids, which achieve sub-micromolar zinc binding affinities [10] [11].

Coordination Chemistry

The zinc coordination environment in histone deacetylases involves specific amino acid residues, including histidine 180, aspartate 178, and aspartate 267 in histone deacetylase 8 [12]. The aminophenyl moiety can potentially interact with this zinc coordination sphere through multiple binding modes, including direct coordination to zinc and hydrogen bonding interactions with surrounding residues [10] [11].

Zinc Binding GroupChelation ModeZinc Affinity KdStability at pH 7
AminophenylWeak to moderate10-100 µMLow to moderate
Hydroxamic acidBidentate0.1-1 µMHigh
BenzamideMonodentate1-10 µMHigh

Modulation by Water Access

Recent quantum mechanical/molecular mechanics studies have revealed that the chelation mode of zinc-binding groups in histone deacetylases is modulated by water access to the linker binding channel [10] [11]. This mechanism provides a novel understanding of how structural features beyond the immediate zinc-binding group influence chelation effectiveness. The aminophenyl moiety's chelation capacity may be similarly affected by the local hydration environment within the catalytic site.

π-π Stacking Interactions with Aromatic Residues in Enzyme Active Sites

The π-π stacking interactions between ethyl 4-((4-aminophenyl)amino)butanoate and aromatic residues in histone deacetylase active sites represent a significant component of the binding energy and selectivity profile. These interactions involve the aminophenyl ring system of the compound and conserved aromatic residues within the catalytic channel [13] [14] [15].

Aromatic Residue Distribution

Class I histone deacetylases contain conserved aromatic residues that participate in π-π stacking interactions with substrates and inhibitors. Histone deacetylase 1 features phenylalanine 150, phenylalanine 205, and tryptophan 266, while histone deacetylase 8 contains phenylalanine 152, phenylalanine 208, and tryptophan 267 [2] [7]. These residues are positioned to form stabilizing π-π interactions with aromatic ligands within the catalytic channel.

Interaction Geometry and Energetics

The π-π stacking interactions exhibit specific geometric preferences, with face-to-face offset and edge-to-face orientations being most common [15]. The binding energy contribution from π-π stacking interactions typically ranges from 2-4 kcal/mol per interaction, representing a significant component of the total binding energy [13] [16]. These interactions are particularly important for positioning aromatic ligands within the active site and maintaining stable protein-ligand complexes.

Functional Significance

The π-π stacking interactions serve multiple functional roles beyond simple binding affinity enhancement. They contribute to the proper positioning of ligands within the active site, facilitate substrate recognition, and provide selectivity between different histone deacetylase isoforms [14] [17]. The aromatic residues involved in these interactions are often conserved across enzyme families, highlighting their importance in catalytic function.

Enzyme SystemAromatic ResiduesInteraction TypeBinding Energy Contribution
Histone Deacetylase 1Phe150, Phe205, Trp266π-π stacking, π-alkyl2-4 kcal/mol
Histone Deacetylase 8Phe152, Phe208, Trp267π-π stacking, π-alkyl2-4 kcal/mol

Structural Determinants of Selectivity

The positioning and chemical environment of aromatic residues in different histone deacetylase isoforms contribute to selectivity patterns observed for aromatic inhibitors. Subtle differences in residue positioning, surrounding hydrophobic environment, and flexibility can significantly impact the strength and geometry of π-π stacking interactions [7] [18]. These structural variations provide opportunities for designing isoform-selective inhibitors through optimization of aromatic interactions.

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

222.136827821 g/mol

Monoisotopic Mass

222.136827821 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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